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molecular formula C13H11Cl B1668796 Chlorodiphenylmethane CAS No. 90-99-3

Chlorodiphenylmethane

Cat. No. B1668796
M. Wt: 202.68 g/mol
InChI Key: ZDVDCDLBOLSVGM-UHFFFAOYSA-N
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Patent
US04448776

Procedure details

A mixture of 90.15 g of ethylenediamine, 50.7 g of benzhydryl chloride and 300 ml of acetonitrile is heated under reflux for 24 hours. It is partitioned between 400 ml of diethyl ether and 175 ml of 10% sodium hydroxide solution, the ether phase is separated off, dried over magnesium sulphate, evaporated to dryness and distilled under reduced pressure. N-diphenylmethylethylenediamine is obtained, b.p.0.13 =116°-124° C., m.p. 23°-24° C.
Quantity
90.15 g
Type
reactant
Reaction Step One
Quantity
50.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH2:2][NH2:3].[CH:5](Cl)([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>C(#N)C>[C:6]1([CH:5]([C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=2)[NH:3][CH2:2][CH2:1][NH2:4])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
90.15 g
Type
reactant
Smiles
C(CN)N
Name
Quantity
50.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
It is partitioned between 400 ml of diethyl ether and 175 ml of 10% sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
the ether phase is separated off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(NCCN)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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